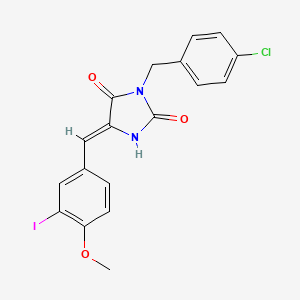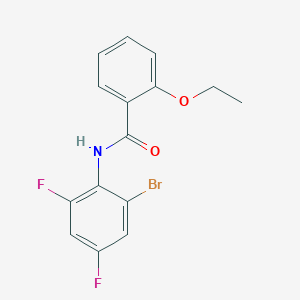![molecular formula C20H21N3O5 B4610175 5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4610175.png)
5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
5-(3,4-dimethoxyphenyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.14812078 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
The pyrido[2,3-d]pyrimidine derivatives are known for their intriguing chemical structures and properties, which make them subjects of study in crystallography and molecular design. For example, the analysis of racemic mixtures and crystalline forms of closely related compounds reveals intricate details about hydrogen bonding patterns, fused-ring systems, and molecular interactions. Such studies are crucial for understanding the physical and chemical behaviors of these compounds under various conditions, potentially leading to novel applications in material science and nanotechnology (Low et al., 2004).
Pharmaceutical Applications
Derivatives of pyrido[2,3-d]pyrimidine have shown a range of pharmacological activities, including antimicrobial and anticancer properties. The synthesis of new Schiff bases from pyrido[1,2-a]pyrimidine derivatives with certain amino acids has been explored, demonstrating potential as antibacterial and antitumor agents (Alwan et al., 2014). This suggests that the compound could also be investigated for similar biomedical applications, given its structural similarities.
Advanced Material Development
The electronic and photophysical properties of pyrido[2,3-d]pyrimidine derivatives, such as their electrostatic potential surfaces and hyperpolarizability, have been studied using density functional theory. These properties are important for developing advanced materials with specific electronic and optical characteristics, including sensors, organic semiconductors, and photovoltaic cells (Prasad et al., 2010).
Environmental and Agricultural Applications
Some pyrido[2,3-d]pyrimidine derivatives are investigated for their potential use in agriculture, such as in the development of herbicides. The study of the cyclization transformation of certain sulfonylurea herbicides in soil indicates the role these compounds can play in enhancing the efficacy and selectivity of agricultural chemicals (Rouchaud et al., 2003).
Mecanismo De Acción
Target of Action
It is known that pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have a broad spectrum of activities and can target various proteins including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
Based on the known targets of pyrido[2,3-d]pyrimidines, it can be inferred that this compound likely interacts with its targets to inhibit their activity, leading to downstream effects that can include the suppression of cell proliferation and transformation, and the inhibition of cancer cell metastasis .
Biochemical Pathways
Given the targets of pyrido[2,3-d]pyrimidines, it can be inferred that this compound likely affects multiple pathways related to cell growth and proliferation, signal transduction, and possibly others .
Result of Action
Given the known effects of pyrido[2,3-d]pyrimidines, it can be inferred that this compound likely has antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-26-15-6-5-12(10-16(15)27-2)14-7-8-21-18-17(14)19(24)22-20(25)23(18)11-13-4-3-9-28-13/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFTIRAAUUGLHNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3C(=O)NC(=O)N(C3=NC=C2)CC4CCCO4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[2-(4-biphenylyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4610092.png)
![N-(4-ethoxyphenyl)-2-({4-methyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4610102.png)



![[5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B4610128.png)
![2,8-bis(4-methoxybenzyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4610144.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4610146.png)

![N-[4-(acetylamino)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4610151.png)
![4-fluoro-N-{[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methyl}benzamide](/img/structure/B4610157.png)

![4-{[3,5-bis(methoxycarbonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4610159.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B4610164.png)
